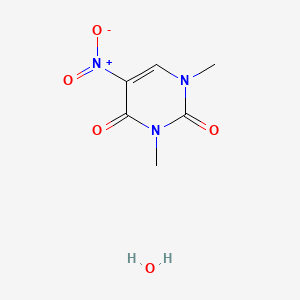

1,3-Dimethyl-5-nitrouracil hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H9N3O5 |

|---|---|

Molecular Weight |

203.15 g/mol |

IUPAC Name |

1,3-dimethyl-5-nitropyrimidine-2,4-dione;hydrate |

InChI |

InChI=1S/C6H7N3O4.H2O/c1-7-3-4(9(12)13)5(10)8(2)6(7)11;/h3H,1-2H3;1H2 |

InChI Key |

BGTJIFRRJFCEPS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-].O |

Origin of Product |

United States |

Contextualization Within Uracil Chemistry and Pyrimidine Heterocycles

Uracil (B121893) is a fundamental pyrimidine (B1678525) base found in ribonucleic acid (RNA). The study of uracil and its derivatives is a cornerstone of medicinal chemistry and molecular biology due to their potential biological activities. ontosight.ai The pyrimidine ring system itself is a core structure in numerous biologically important molecules, and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer activities.

1,3-Dimethyl-5-nitrouracil hydrate (B1144303) fits within this chemical class as a specifically modified scaffold. The methylation at the N1 and N3 positions alters the compound's solubility, stability, and reactivity. ontosight.ai The introduction of a nitro group at the C5 position is particularly noteworthy. This electron-withdrawing group significantly influences the electronic properties of the pyrimidine ring, enhancing its reactivity and potential for interaction with biological macromolecules. ontosight.ai This strategic functionalization makes it a versatile intermediate for the synthesis of more complex molecules.

Academic Significance of 1,3 Dimethylated and 5 Nitrated Uracil Scaffolds for Fundamental Investigations

Established Synthetic Pathways for 1,3-Dimethyl-5-nitrouracil and its Hydrate Formation

The synthesis of 1,3-dimethyl-5-nitrouracil is most effectively achieved by first constructing the N,N'-dimethylated uracil core, followed by electrophilic nitration at the C5 position. The hydrate form is typically obtained during the final workup and crystallization steps.

Core Uracil Skeleton Nitration and Subsequent Derivatization Strategies

The introduction of a nitro group onto the uracil ring is a key transformation. Generally, the nitration of aromatic and heteroaromatic rings is accomplished through electrophilic aromatic substitution. The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.com

Two primary derivatization strategies can be envisioned for the synthesis of 1,3-dimethyl-5-nitrouracil:

Nitration then Methylation: This route involves the initial nitration of uracil to form 5-nitrouracil (B18501), followed by methylation of the two nitrogen atoms. However, controlling the regioselectivity of N-alkylation can be challenging.

Methylation then Nitration: A more common and controlled approach involves the initial synthesis of the N,N'-disubstituted precursor, 1,3-dimethyluracil. nih.govnih.gov This precursor, with its activated C5 position, is then subjected to nitration. This strategy avoids potential side reactions and purification issues associated with the methylation of the less soluble 5-nitrouracil. This is the preferred pathway for achieving a high yield of the target compound.

Specific Precursor Selection and Optimized Reaction Conditions for this compound Synthesis

The most logical and widely applied precursor for this synthesis is 1,3-dimethyluracil . nih.govsigmaaldrich.com This starting material is readily available or can be synthesized from the methylation of uracil. The subsequent nitration reaction introduces the nitro group at the C5 position, which is electronically activated for electrophilic attack.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. For analogous nitrations, such as that of 1,3-dimethylurea, the reaction temperature is carefully controlled, often in the range of -10°C to +8°C, to manage the exothermicity and prevent side reactions. google.com After the reaction is complete, the mixture is typically quenched by pouring it onto ice, which facilitates the precipitation of the product. The hydrate form, This compound , is isolated upon crystallization from aqueous media. sigmaaldrich.comalfa-chemistry.com

| Precursor | Reagents | Typical Conditions | Product |

| 1,3-Dimethyluracil | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Temperature controlled between -10°C and 10°C; Quenching on ice; Crystallization from aqueous solution. | This compound |

This table represents a generalized procedure based on standard nitration chemistry and analogous reactions.

Mechanistic Studies of Chemical Reactivity for 1,3-Dimethyl-5-nitrouracil and its Derivatives

The chemical reactivity of 1,3-dimethyl-5-nitrouracil is dominated by the electron-deficient nature of the pyrimidine (B1678525) ring, a consequence of the strongly electron-withdrawing nitro group at the C5 position and the two carbonyl groups. ontosight.ai

Nucleophilic Addition Mechanisms and Site Selectivity on the Uracil Ring System

The C5-C6 double bond in 5-nitrouracil derivatives is highly susceptible to nucleophilic attack, a reaction analogous to a Michael addition. The electron density is drawn away from this bond by the adjacent C5-nitro group and the C4-carbonyl group, making the C6 position the primary site for nucleophilic addition. ontosight.ai

The general mechanism involves the attack of a nucleophile on the electrophilic C6 carbon. This breaks the C5-C6 pi-bond, and the resulting negative charge is stabilized by resonance, primarily onto the oxygen atoms of the nitro group and the C4-carbonyl. Subsequent protonation of the C5 position yields the stable 5,6-dihydro-uracil adduct. Studies on related uridine (B1682114) derivatives have shown that intramolecular hetero-Michael additions onto the C6 position are a key cyclization pathway, underscoring the inherent reactivity of this site.

Electron Transfer Reactivity and Radical Pathways in Related Uracil Derivatives

The high electron affinity of the nitro group makes 5-nitrouracil derivatives excellent candidates for electron transfer reactions, leading to the formation of radical anions and subsequent radical pathways.

Dissociative Electron Attachment (DEA): Studies on similar uracil derivatives have shown that low-energy electrons can be captured by the molecule to form a transient negative ion. This ion can then fragment through various pathways. The presence of an electron-withdrawing substituent like a nitro group significantly increases the molecule's susceptibility to DEA. This process can lead to the formation of reactive uracil-5-yl radicals, which can initiate further reactions.

Radical Adduct Formation: Powerful radical species, such as the sulfate (B86663) radical anion (SO₄•⁻), readily react with uracil derivatives. In the case of 1,3-dimethyluracil, the SO₄•⁻ radical adds to the C5-position, forming a C5-OH adduct radical with high efficiency. google.com This intermediate can then undergo further reactions, such as reacting with peroxodisulfate to initiate a chain reaction. google.com

SRN1 Mechanism: The anions of 5-nitrouracil derivatives can participate in radical-nucleophilic substitution (SRN1) reactions. For instance, the nitronate anion of 1,3,6-trimethyl-5-nitrouracil reacts with reductive alkylating agents like p-nitrobenzyl chloride via an electron transfer coupling mechanism to form new C-C bonds. google.com This pathway involves the generation of a radical intermediate from the uracil anion, which then couples with the alkylating agent. google.com

| Reaction Type | Reactant(s) | Key Intermediate(s) | Outcome |

| Dissociative Electron Attachment | 5-Nitrouracil derivative + e⁻ | Transient negative ion, Uracil-5-yl radical | Molecular fragmentation, formation of reactive radicals |

| Radical Addition | 1,3-Dimethyluracil + SO₄•⁻ | C5-OH adduct radical | Formation of hydroxylated dihydrouracil (B119008) products google.com |

| SRN1 Reaction | 1,3,6-Trimethyl-5-nitrouracil anion + p-Nitrobenzyl chloride | Uracil radical, Radical anion of electrophile | C-C bond formation at the 6-position google.com |

Investigation of Intramolecular Cyclization and Rearrangement Mechanisms

The functional groups on the uracil ring can participate in intramolecular reactions to form fused heterocyclic systems. These cyclizations are synthetically valuable for creating complex molecular architectures.

Intramolecular Nucleophilic Addition: As mentioned previously, a nucleophilic group tethered to the uracil core can attack the C6 position. For example, the 5'-hydroxyl group in uridine derivatives can undergo an intramolecular hetero-Michael addition to form a new ring, a process that often requires acid catalysis to protonate and activate the uracil ring.

Condensation Reactions: 6-Aminouracil derivatives are common precursors for building fused ring systems. They can react with α,β-unsaturated ketones in a condensation reaction to form pyridopyrimidines. researchgate.net Similarly, 6-amino-5-nitrosouracils are key intermediates in the synthesis of purines like theophylline, where the nitroso and amino groups react with a one-carbon unit to close the imidazole (B134444) ring. rsc.org

Cyclization via Wittig-type Reactions: 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697) can react with benzylidenetriphenylphosphoranes. This reaction proceeds via a proposed mechanism involving initial attack of the phosphorane on the nitroso group, followed by cyclization and elimination of triphenylphosphine (B44618) oxide to afford theophylline derivatives. rsc.org

These studies highlight the rich and complex reactivity of the 1,3-dimethyl-5-nitrouracil scaffold, making it a valuable building block in synthetic organic chemistry.

Derivatization Strategies for Novel Chemical Entity Synthesis

The chemical architecture of 1,3-dimethyl-5-nitrouracil allows for targeted modifications, primarily at the 6-position, to generate a library of novel compounds with tailored properties. These derivatization strategies are pivotal in expanding the chemical space accessible from this versatile starting material.

Tailoring Substituents for Modulated Chemical Behavior and Reactivity

A key strategy for modulating the chemical behavior of 1,3-dimethyl-5-nitrouracil involves the introduction of a leaving group at the 6-position, which can then be displaced by various nucleophiles. A prominent example is the conversion to 6-chloro-1,3-dimethyl-5-nitrouracil. This chlorinated intermediate serves as a highly reactive platform for introducing a range of substituents, thereby fine-tuning the electronic and steric properties of the resulting molecules.

The reaction of 6-chloro-1,3-dimethyl-5-nitrouracil with arylalkylamines in the presence of a base like triethylamine (B128534) leads to the formation of 6-arylalkylamino-1,3-dimethyl-5-nitrouracils. rsc.org This substitution reaction is a prime example of how the uracil core can be functionalized to introduce diverse molecular fragments. The nature of the arylalkylamine directly influences the properties of the final product.

Table 1: Synthesis of 6-Arylalkylamino-1,3-dimethyl-5-nitrouracil Derivatives rsc.org

| Entry | Arylalkylamine | Resulting Derivative |

| 1 | Benzylamine | 6-(Benzylamino)-1,3-dimethyl-5-nitrouracil |

| 2 | Phenethylamine | 1,3-Dimethyl-6-(phenethylamino)-5-nitrouracil |

| 3 | 3-Phenylpropylamine | 1,3-Dimethyl-6-(3-phenylpropylamino)-5-nitrouracil |

| 4 | 4-Phenylbutylamine | 1,3-Dimethyl-6-(4-phenylbutylamino)-5-nitrouracil |

The introduction of these varied arylalkylamino side chains at the 6-position significantly alters the chemical landscape of the molecule, setting the stage for subsequent intramolecular reactions and the formation of complex fused heterocyclic systems. The choice of the arylalkylamine is a critical determinant of the structure and, consequently, the potential biological activity of the final product.

Utilization of this compound as a Synthetic Intermediate for Complex Molecular Architectures

The true synthetic utility of this compound is realized when its derivatives are used as intermediates in the construction of more elaborate molecular frameworks. The strategic positioning of the nitro group and a suitable substituent at the 6-position facilitates intramolecular cyclization reactions, leading to the formation of fused bicyclic systems such as xanthines and their analogues.

Following the derivatization described previously, the 6-arylalkylamino-1,3-dimethyl-5-nitrouracils can undergo intramolecular cyclization. rsc.org For instance, heating these compounds in a high-boiling solvent such as dimethylformamide (DMF) can induce cyclization to form 8-aryl-1,3-dimethylxanthines. rsc.org This transformation involves the participation of the nitro group and the appended amino side chain in a reductive cyclization process, although the detailed mechanism often involves initial reduction of the nitro group followed by cyclization and aromatization.

Table 2: Intramolecular Cyclization of 6-Arylalkylaminouracils to form Xanthine (B1682287) Derivatives rsc.org

| Starting Material | Reaction Conditions | Product |

| 6-(Benzylamino)-1,3-dimethyl-5-nitrouracil | Reflux in DMF | 8-Phenyl-1,3-dimethylxanthine |

| 1,3-Dimethyl-6-(phenethylamino)-5-nitrouracil | Reflux in DMF | 8-Benzyl-1,3-dimethylxanthine |

| 1,3-Dimethyl-6-(3-phenylpropylamino)-5-nitrouracil | Reflux in DMF | 8-(2-Phenylethyl)-1,3-dimethylxanthine |

| 1,3-Dimethyl-6-(4-phenylbutylamino)-5-nitrouracil | Reflux in DMF | 8-(3-Phenylpropyl)-1,3-dimethylxanthine |

This synthetic route highlights the role of 1,3-dimethyl-5-nitrouracil as a foundational building block. By first undergoing a substitution reaction and then an intramolecular cyclization, it serves as a linchpin in the assembly of complex heterocyclic structures that are of significant interest in medicinal chemistry. The versatility of this approach allows for the systematic variation of the substituent at the 8-position of the xanthine core, enabling the exploration of structure-activity relationships.

Crystallographic and Solid State Investigations of 1,3 Dimethyl 5 Nitrouracil Hydrate

Supramolecular Interactions and Crystal Packing within Hydrate (B1144303) Structures

In hydrated crystals of uracil (B121893) derivatives, water molecules are key participants in the hydrogen-bonding network. They can act as both hydrogen bond donors and acceptors, bridging different uracil molecules. In the case of 1,3-dimethyl-5-nitrouracil hydrate, the water molecule can form hydrogen bonds with the carbonyl oxygens (O2 and O4) and the oxygen atoms of the nitro group of the uracil moiety. Since the N1 and N3 positions are methylated, they are not available for hydrogen bonding as donors, which distinguishes its hydrogen bonding pattern from that of unsubstituted uracil. The water molecules can link the uracil derivatives into more complex architectures. researchgate.net

The interplay of hydrogen bonds and other non-covalent interactions dictates the formation of specific molecular aggregation patterns. In many uracil derivatives, dimer formation through hydrogen bonding is a common motif. mdpi.comresearchgate.net These dimers can then be further organized into one-dimensional ribbons, two-dimensional layers, or three-dimensional networks. researchgate.net In the case of this compound, the water molecules would likely mediate the formation of these extended structures, linking the uracil molecules in a specific arrangement. For example, layers of uracil molecules could be separated by layers of water molecules, or the water molecules could be integrated within the uracil layers to form a more complex three-dimensional network.

Polymorphism and Hydrated States in 5-Nitrouracil (B18501) and Related Uracil Compounds

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in the pharmaceutical and materials sciences. Uracil and its derivatives, including 5-nitrouracil, exhibit a rich polymorphic landscape, which includes the formation of various anhydrous polymorphs and hydrated states. The specific form that crystallizes is often dependent on experimental conditions such as temperature and the solvent system employed.

Characterization of Anhydrous Polymorphs and Monohydrate Forms

The crystallization of 5-nitrouracil (5NU) from an aqueous solution can yield two different anhydrous polymorphs and a monohydrate, with the resulting form being dependent on the crystallization temperature. figshare.comacs.org These different solid-state forms can be characterized by a variety of analytical techniques, including single-crystal and powder X-ray diffraction, which provide detailed information about their crystal structures.

There are three known anhydrous polymorphs of 5-nitrouracil. mdpi.com Two of these forms are centric, belonging to the P2₁/n and Pbca space groups, while the third is acentric (P2₁2₁2₁). mdpi.comresearchgate.net In the centric forms, the molecules of 5-nitrouracil aggregate into chains through hydrogen bonds, with their dipole moments aligning in an anti-parallel fashion. mdpi.com The acentric form, which exhibits notable nonlinear optical (NLO) properties, can be grown from acetonitrile (B52724) solutions. researchgate.net

In addition to the anhydrous forms, at least two monohydrate polymorphs of 5-nitrouracil have been identified. researchgate.netnih.gov In one of the monohydrate forms, 5-nitrouracil molecules form hydrogen-bonded pairs, which are then interconnected by water molecules to create a three-dimensional network. nih.govnih.gov The pyrimidine (B1678525) ring in this structure is nearly planar, with the nitro group twisted out of the plane. nih.govnih.gov A key difference between the monohydrate polymorphs lies in the degree of this twist, with one form showing a larger rotation of the nitro group compared to the other. nih.gov

| Compound | Polymorphic/Hydrated Form | Key Structural Features | Reference |

|---|---|---|---|

| 5-Nitrouracil | Anhydrous Polymorph (P2₁/n) | Centric, molecules form chains with anti-parallel dipole moments. | mdpi.com |

| 5-Nitrouracil | Anhydrous Polymorph (Pbca) | Centric, molecules form chains with anti-parallel dipole moments. | mdpi.com |

| 5-Nitrouracil | Anhydrous Polymorph (P2₁2₁2₁) | Acentric, exhibits nonlinear optical properties. | researchgate.net |

| 5-Nitrouracil | Monohydrate Polymorph 1 | Hydrogen-bonded dimers form a 3D network with water molecules; smaller nitro group twist. | nih.gov |

| 5-Nitrouracil | Monohydrate Polymorph 2 | Hydrogen-bonded dimers form a 3D network with water molecules; larger nitro group twist (12.4°). | nih.govnih.gov |

Investigation of Solvent-Mediated Phase Transformations and Crystallization Kinetics

Solvent-mediated phase transformations (SMPTs) are a common phenomenon for compounds that exhibit polymorphism and form hydrates. In the case of 5-nitrouracil, when the metastable anhydrous forms are in contact with an aqueous solution, they can transform into the more thermodynamically stable monohydrate form. figshare.comacs.org This transformation follows Ostwald's rule of stages, which posits that a system will proceed through a series of metastable states before reaching the most stable state.

The mechanism of this transformation can occur through a classic dissolution and recrystallization process. acs.org The less stable anhydrous form dissolves, creating a supersaturated solution from which the more stable hydrate form nucleates and grows. umich.edu The rate of this transformation is influenced by several factors, including solvent composition and temperature. aalto.fi The kinetics of the transformation can be monitored using in-line techniques such as Raman spectroscopy, which allows for real-time tracking of the solid-state composition. aalto.fi The rate-controlling step in these transformations is often the crystallization of the stable form. aalto.firesearchgate.net

It has also been observed that in some cases, the transformation can be nucleated and morphologically templated by the original crystalline form. acs.org The choice of solvent is critical, as evidenced by the fact that the acentric anhydrous form of 5-nitrouracil, which can be obtained from acetonitrile, does not crystallize from aqueous solutions, likely due to its higher solubility in water. acs.orgresearchgate.net

Dehydration Mechanisms and Structural Evolution upon Water Loss in Uracil Hydrates

The process of dehydration in uracil hydrates involves the removal of water molecules from the crystal lattice, leading to structural changes. In some hydrates, water molecules are located in channels within the crystal structure, and dehydration can proceed by the diffusion of water along these channels. However, studies on 5-nitrouracil monohydrate have shown that there are no continuous channels that would facilitate such a mechanism. researchgate.net Instead, water molecules are trapped in isolated voids within the crystal. researchgate.net

The loss of water from these hydrates can lead to the formation of an anhydrous phase or a different polymorphic form. The mechanism of dehydration can be complex and may involve a solid-state transformation or a process where the hydrate dissolves and a new form crystallizes. The specific pathway taken can depend on factors such as temperature and humidity.

In the case of uridine (B1682114), a related uracil derivative, studies in acidic media have shown that the 5,6-double bond can be hydrated to form 6-hydroxy-5,6-dihydrouridine. nih.gov This intermediate can then undergo dehydration. nih.gov While not a direct thermal dehydration of a crystal, this illustrates the chemical transformations related to hydration and dehydration that can occur in uracil systems.

Crystal Engineering Approaches for 1,3-Dimethyl-5-nitrouracil Co-crystals

Crystal engineering is a powerful strategy for designing new solid forms of molecules with desired physical and chemical properties. This approach involves the rational design of multi-component crystalline systems, such as co-crystals, by utilizing non-covalent interactions like hydrogen bonding.

Rational Design Principles for Multi-Component Crystalline Systems

The design of co-crystals is guided by the principles of supramolecular chemistry, which focuses on the assembly of molecules through intermolecular interactions. saspublishers.com A key concept in crystal engineering is the supramolecular synthon, which is a structural unit within a crystal that is formed by specific and recurring intermolecular interactions. saspublishers.commdpi.com

For uracil derivatives, common synthons involve hydrogen bonding between the N-H and C=O groups. rsc.org The selection of a suitable co-former is crucial and is based on its ability to form robust and predictable hydrogen bonding patterns with the target molecule. saspublishers.com The pKa values of the active pharmaceutical ingredient (API) and the co-former can be used to predict whether a co-crystal or a salt will form. researchgate.net

The goal of crystal engineering in the context of a highly polarizable molecule like 5-nitrouracil can be to create non-centrosymmetric crystal structures to enhance properties like nonlinear optical response. uc.pt This often involves avoiding the formation of centrosymmetric dimers where the dipole moments of the molecules cancel each other out. mdpi.com

Influence of Co-formers on Crystallization Processes and Supramolecular Synthons

The choice of co-former has a significant impact on the crystallization process and the resulting supramolecular architecture of the co-crystal. csic.es Different co-formers can lead to the formation of different supramolecular synthons and, consequently, different crystal packing arrangements.

For example, in co-crystals of 5-nitrouracil with 3-aminopyridine, the co-formers assemble into clusters that include a dimer of 5-nitrouracil. mdpi.com In contrast, with dimethylpiperazine as the co-former, the 5-nitrouracil molecules also form dimers, but with a different hydrogen bonding motif. mdpi.com The presence of a co-former can disrupt the hydrogen bonding patterns observed in the pure components and lead to new, often more complex, structures. csic.es

Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 1,3 Dimethyl 5 Nitrouracil Hydrate

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of 1,3-Dimethyl-5-nitrouracil hydrate (B1144303). These methods measure the vibrational energies of molecular bonds, which are unique to the functional groups present and their chemical environment.

The vibrational spectrum of 1,3-Dimethyl-5-nitrouracil hydrate is characterized by a series of absorption bands and scattering peaks corresponding to the distinct functional groups within its structure. The analysis of these spectral features allows for a detailed identification and confirmation of the molecular framework. nofima.comnih.gov

The key functional groups and their expected vibrational frequencies are:

Carbonyl Groups (C=O): The uracil (B121893) ring contains two carbonyl groups, which are expected to exhibit strong, characteristic stretching vibrations in the IR spectrum. In related uracil derivatives, these bands typically appear in the region of 1600-1750 cm⁻¹. The exact frequencies can be influenced by the electronic effects of substituents on the ring and by hydrogen bonding.

Nitro Group (NO₂): The nitro group at the C5 position gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For nitroaromatic compounds, the asymmetric stretch is typically observed in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears between 1335 and 1385 cm⁻¹. These bands are often strong in both IR and Raman spectra.

Methyl Groups (N-CH₃): The two methyl groups attached to the nitrogen atoms of the uracil ring will have characteristic C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretching modes are expected in the 2850-3000 cm⁻¹ region.

Uracil Ring Vibrations: The pyrimidine (B1678525) ring itself has a series of characteristic in-plane and out-of-plane vibrational modes. These include C=C and C-N stretching vibrations, as well as ring breathing modes, which are often observed in the fingerprint region of the spectrum (below 1500 cm⁻¹). The substitution pattern, including the presence of the nitro group, will influence the precise frequencies of these modes. researchgate.netresearchgate.net

The following table summarizes the expected characteristic vibrational modes for 1,3-Dimethyl-5-nitrouracil.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1600 - 1750 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 |

| Methyl (N-CH₃) | C-H Stretching | 2850 - 3000 |

| Uracil Ring | Ring Stretching/Breathing | < 1600 |

This table presents expected ranges based on data from related compounds.

The presence of water molecules in the crystal lattice of this compound introduces a network of intermolecular hydrogen bonds. These interactions can be effectively studied using vibrational spectroscopy, as they perturb the vibrational frequencies of the involved functional groups. nih.govmdpi.com

The water molecules can form hydrogen bonds with the carbonyl oxygen atoms and the nitro group of the uracil moiety. These interactions typically lead to a red-shift (a shift to lower frequencies) of the stretching vibrations of the involved groups. For instance, the C=O stretching bands would be expected at a lower wavenumber in the hydrate compared to the anhydrous form.

Furthermore, the O-H stretching vibrations of the water molecules themselves are sensitive indicators of hydrogen bonding. In the gas phase, the O-H stretch of water appears at high frequencies. In a hydrated crystal, the formation of hydrogen bonds weakens the O-H bond, resulting in a broad absorption band at lower frequencies, typically in the 3200-3500 cm⁻¹ range. The breadth and position of this band can provide information about the strength and nature of the hydrogen-bonding network within the crystal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in both solution and the solid state. It provides information on the connectivity of atoms and the three-dimensional structure of the molecule.

In solution, the ¹H and ¹³C NMR spectra of 1,3-Dimethyl-5-nitrouracil provide a fingerprint of its molecular structure. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The proton at the C6 position of the uracil ring (H6) would likely appear as a singlet. The two N-methyl groups (N1-CH₃ and N3-CH₃) might be chemically equivalent or non-equivalent depending on the solvent and temperature, appearing as one or two singlets, respectively.

¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons (C2 and C4) are expected to resonate at the downfield end of the spectrum (typically 150-170 ppm). The carbons of the pyrimidine ring (C5 and C6) and the methyl carbons will appear at more upfield positions. The electron-withdrawing nitro group at C5 is expected to significantly influence the chemical shifts of the adjacent carbons. acs.orgnih.gov

The following tables provide predicted chemical shift assignments for 1,3-Dimethyl-5-nitrouracil based on data from similar uracil derivatives. chemicalbook.comchemicalbook.comhmdb.ca

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H6 | ~8.0-8.5 | Singlet |

| N1-CH₃ | ~3.2-3.5 | Singlet |

| N3-CH₃ | ~3.2-3.5 | Singlet |

Predicted values are relative to a standard reference (e.g., TMS) and can vary with solvent.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~150-155 |

| C4 | ~160-165 |

| C5 | ~135-145 |

| C6 | ~140-150 |

| N1-CH₃ | ~30-35 |

| N3-CH₃ | ~30-35 |

Predicted values are relative to a standard reference and can vary with solvent.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including pharmaceuticals. bruker.comresearchgate.net It is particularly useful for identifying different polymorphic forms and analyzing the hydration state of a compound. nih.govacs.orgeuropeanpharmaceuticalreview.com

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples.

For this compound, ssNMR can:

Distinguish between different crystalline forms (polymorphs): Different polymorphs will have distinct crystal packing and intermolecular interactions, leading to different chemical shifts in their ssNMR spectra. nih.gov

Characterize the hydration state: The presence of water molecules in the crystal lattice creates specific intermolecular interactions that can be detected by ssNMR. The chemical shifts of the carbons and protons near the hydration sites will be different from those in the anhydrous form.

Provide information on molecular dynamics: ssNMR can be used to study the mobility of the water molecules and the uracil derivative within the crystal lattice.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern.

For this compound, the molecular weight of the anhydrous compound is expected to be observed. The water of hydration is typically lost during the ionization process. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular formula of the anhydrous compound.

The fragmentation pattern provides further structural confirmation. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.govresearchgate.net The fragmentation of the uracil ring can also occur, leading to a series of smaller fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. nih.govresearchgate.net

Expected Fragmentation Pattern of 1,3-Dimethyl-5-nitrouracil

| Fragment Ion | Description |

|---|---|

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-NO]⁺ | Loss of nitric oxide |

| Further fragmentations | Cleavage of the uracil ring |

This table presents a generalized fragmentation pattern based on the behavior of related compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For this compound, which has a molecular formula of C6H9N3O5 (the anhydrous form C6H7N3O4 plus one molecule of water), HRMS can confirm its composition with a high degree of certainty.

The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This experimental value is then compared to the theoretical exact mass of potential formulas. A close match, typically within a few parts per million (ppm), confirms the elemental composition. In electrospray ionization (ESI), common adducts such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺ are often observed.

Table 1: Theoretical Exact Mass Data for this compound (C₆H₉N₃O₅)

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₆H₉N₃O₅ | 203.05422 |

| Protonated Adduct [M+H]⁺ | C₆H₁₀N₃O₅⁺ | 204.06150 |

Note: Data is calculated based on IUPAC atomic masses and is presented to illustrate the expected results from HRMS analysis.

Fragmentation Pathway Analysis for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is employed to intentionally fragment a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyze the resulting product ions. The fragmentation pattern is a molecular fingerprint that provides critical information about the compound's structure, connectivity, and the stability of its chemical bonds.

While specific experimental fragmentation data for this compound is not widely published, a hypothetical fragmentation pathway can be proposed based on the known behavior of related compounds like uracil and other aliphatic nitro compounds. libretexts.orgresearchgate.netyoutube.com Key fragmentation events would likely include the loss of the water molecule, elimination of the nitro group (NO₂), and subsequent cleavages of the pyrimidine ring structure.

Table 2: Plausible Fragmentation Pathways for Protonated this compound

| Precursor Ion (m/z) | Fragment Loss | Fragment Ion (m/z) | Proposed Structure of Loss/Fragment |

|---|---|---|---|

| 204.0615 | H₂O | 186.0509 | Loss of hydrate water |

| 204.0615 | NO₂ + H | 157.0662 | Loss of nitro group and hydrogen |

| 186.0509 | NO₂ | 140.0556 | Loss of nitro group from anhydrous ion |

| 186.0509 | HNCO | 143.0403 | Retro-Diels-Alder type ring cleavage |

Note: This table is illustrative and based on general fragmentation rules for similar chemical structures.

Advanced X-ray Diffraction Techniques for Detailed Structural Information Beyond Basic Determination

Charge Density Distribution Analysis in the Solid State

Charge density distribution analysis is a sophisticated X-ray diffraction technique that moves beyond simple atomic positioning to map the electron density throughout a crystal lattice. This provides profound insights into the nature of chemical bonding and intermolecular interactions. While no specific charge density study for this compound is currently available in the literature, the methodology has been successfully applied to other nitro-substituted aromatic and heterocyclic compounds. nih.govresearchgate.netresearchgate.netrsc.org

This experimental approach involves collecting high-resolution X-ray diffraction data at very low temperatures to minimize thermal vibrations. The data is then fitted to a multipole model, which describes the aspherical nature of the electron density around each atom. rsc.org The resulting electron density map can be analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com This analysis reveals the location of bond critical points (BCPs) and quantifies the electron density (ρ) and its Laplacian (∇²ρ) at these points, which characterizes the strength and nature of interactions, from strong covalent bonds to weak hydrogen bonds and van der Waals contacts. For a molecule containing a nitro group and carbonyl functionalities like 1,3-Dimethyl-5-nitrouracil, this analysis would be invaluable for quantifying intramolecular and intermolecular hydrogen bonds involving the hydrate's water molecule and other non-covalent interactions.

In-situ X-ray Diffraction for Real-time Monitoring of Phase Transitions and Reaction Progress

In-situ X-ray diffraction allows for the real-time observation of structural changes in a material as a function of an external variable, such as temperature, pressure, or humidity. mdpi.comscispace.com This technique is particularly well-suited for studying the phase behavior of hydrated compounds.

For this compound, an in-situ XRD experiment would typically involve heating the sample on a temperature-controlled stage while continuously collecting powder diffraction patterns. This would allow for precise monitoring of the dehydration process. researchgate.netresearchgate.net As the temperature increases, the diffraction peaks corresponding to the hydrate crystal structure would decrease in intensity, while new peaks corresponding to the anhydrous form of 1,3-Dimethyl-5-nitrouracil would appear and grow. Such an experiment provides critical information on:

The temperature at which dehydration begins.

The crystal structure of the resulting anhydrous phase(s).

The kinetics of the phase transition.

The potential existence of any intermediate phases during the transformation.

This method provides a dynamic view of the material's stability and structural transformations that is not accessible through conventional, static XRD measurements. elsevierpure.com

Thermal Analysis Techniques for Assessing Stability and Phase Behavior

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as phase transitions and decomposition.

A DSC thermogram for this compound would be expected to reveal several key thermal events. While specific experimental data is not available, a hypothetical thermogram can be described:

Dehydration: A broad endothermic peak would be observed, corresponding to the energy required to remove the water molecule from the crystal lattice. The temperature and enthalpy of this peak provide information on the thermal stability of the hydrate.

Melting: Following dehydration, a sharp endothermic peak would indicate the melting point of the anhydrous 1,3-Dimethyl-5-nitrouracil.

Decomposition: At higher temperatures, a series of exothermic events would likely occur, corresponding to the thermal decomposition of the molecule. The presence of the nitro group suggests that this decomposition could be energetic.

Table 3: Hypothetical Thermal Events for this compound in DSC Analysis

| Temperature Range (°C) | Event Type | Associated Process |

|---|---|---|

| 80 - 120 | Endotherm | Dehydration (Loss of H₂O) |

| 180 - 200 | Endotherm | Melting of anhydrous form |

Note: The temperature ranges are illustrative and represent typical events for a hydrated organic compound containing a nitro group.

Thermogravimetric Analysis (TGA) for Hydrate Stoichiometry and Decomposition Profiles

Thermogravimetric Analysis (TGA) is an essential thermoanalytical technique used to determine the thermal stability and composition of materials by measuring the change in mass as a function of temperature. For this compound, TGA provides critical insights into its hydrate stoichiometry and decomposition pathway.

In a typical TGA experiment, a sample of the compound is heated in a controlled atmosphere, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature. For a hydrated compound like this compound, the initial mass loss observed at relatively low temperatures corresponds to the dehydration process. The stoichiometry of the hydrate can be precisely calculated from this initial mass loss, indicating the number of water molecules associated with each molecule of the uracil derivative.

Following dehydration, further heating leads to the thermal decomposition of the anhydrous 1,3-Dimethyl-5-nitrouracil. The decomposition profile, characterized by one or more distinct mass loss steps on the TGA curve, provides information about the degradation mechanism. The temperatures at which these decomposition steps occur are indicative of the compound's thermal stability. Studies on related energetic materials and nitro-compounds suggest that the decomposition of nitrouracil derivatives can be a complex process, often involving multiple steps. mdpi.comresearchgate.net For instance, the thermal decomposition of similar heterocyclic compounds has been shown to proceed via the breaking of specific bonds within the molecule, leading to the release of gaseous products such as nitrogen oxides, carbon monoxide, and water. nih.gov

The analysis of the evolved gases during the TGA experiment, often performed using a coupled technique like TGA-FTIR (Fourier Transform Infrared Spectroscopy), can further elucidate the decomposition pathway by identifying the gaseous byproducts at each stage. nih.gov

Table 1: Hypothetical TGA Data for 1,3-Dimethyl-5-nitrouracil Monohydrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 120 | ~9.8% | Loss of one water molecule (Dehydration) |

| 200 - 350 | Variable | Decomposition of the anhydrous compound |

Note: This table is illustrative and based on the expected behavior of a monohydrated nitrouracil derivative. Actual values would be determined experimentally.

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond TGA, a suite of other advanced analytical techniques is employed to ensure a thorough characterization of this compound, focusing on its purity, crystal morphology, and surface characteristics.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For purity assessment, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The high polarity of this compound would result in a relatively short retention time under these conditions. The presence of impurities would be indicated by additional peaks in the chromatogram. By calibrating the method with a known standard, the purity of the sample can be quantified with high precision and accuracy.

Furthermore, HPLC is a powerful tool for real-time reaction monitoring during the synthesis of this compound. nih.govnih.gov By periodically analyzing aliquots of the reaction mixture, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration to maximize yield and minimize the formation of byproducts.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 280 nm) |

| Injection Volume | 10 µL |

The crystal morphology and the presence of surface or internal defects can significantly influence the physical and chemical properties of crystalline materials, including energetic materials. researchgate.netresearchgate.net Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to study the surface topography and crystal habit of this compound.

SEM provides high-resolution images of the crystal surface, revealing details about its shape, size distribution, and surface texture. This information is crucial for understanding the crystallization process and for controlling the physical form of the final product.

AFM, on the other hand, can provide three-dimensional surface profiles at the nanoscale. It is particularly useful for identifying and characterizing crystal defects, such as dislocations, steps, and grain boundaries. The presence and nature of these defects can have a profound impact on the material's properties. While direct studies on this compound are not widely published, research on related energetic materials has shown that crystal imperfections can act as "hot spots," influencing their sensitivity and performance. researchgate.netacs.org

The crystal structure of a closely related compound, 1,3-dimethyl-4-amino-5-nitrosouracil monohydrate, has been determined by X-ray crystallography, providing insight into the molecular packing and hydrogen bonding networks that can be expected in similar uracil derivatives. nih.gov Such structural information is complementary to surface science studies in building a complete picture of the solid-state characteristics of these compounds.

Computational and Theoretical Chemistry Applications to 1,3 Dimethyl 5 Nitrouracil Hydrate

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are a cornerstone in the theoretical investigation of 1,3-Dimethyl-5-nitrouracil hydrate (B1144303), offering deep insights into its electronic structure and various molecular properties.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the molecular geometry and explore the potential energy surface of 1,3-Dimethyl-5-nitrouracil hydrate. These calculations help in understanding the stability of different conformations and the energetic barriers between them.

For instance, geometry optimization of related uracil (B121893) derivatives has been successfully performed using DFT methods with various basis sets, such as B3LYP/6-311G++(d,p), to determine the most stable molecular structures. mdpi.com These studies often compare the optimized geometric parameters, like bond lengths and angles, with experimental data obtained from X-ray crystallography, showing good agreement. mdpi.com The computational analysis of similar compounds, like 5-chlorouracil (B11105), has also been conducted to determine optimized geometries and predict the most stable conformers. nih.govresearchgate.net While specific studies on this compound are not extensively detailed in the provided results, the methodologies applied to analogous uracil derivatives are directly applicable.

The exploration of energy landscapes can reveal different tautomeric forms and their relative stabilities. For example, in a study of a similar pyrimidine (B1678525) derivative, DFT calculations were used to compare the energies of the enol and keto forms, ultimately confirming the higher stability of the enol form, which was consistent with experimental NMR data. mdpi.com

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G++(d,p) | Geometry Optimization, Energy Calculations | mdpi.com |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | nih.gov |

| WB97XD | cc-pVDZ | HOMO, LUMO, MEP, NBO, NLO Calculations | researchgate.net |

| DFT | 6-311++G** | Geometry Optimization, Vibrational Analysis | nih.gov |

Calculation of Spectroscopic Parameters (e.g., NMR, IR, Raman Frequencies) for Comparison with Experimental Data

Computational chemistry plays a crucial role in interpreting experimental spectra. By calculating spectroscopic parameters, researchers can assign experimental peaks with greater confidence and gain a deeper understanding of the molecule's vibrational modes and electronic transitions.

Theoretical calculations of Infrared (IR) and Raman spectra are commonly performed using DFT methods. nofima.comresearchgate.netresearchgate.net The calculated vibrational frequencies are often scaled to better match the experimental data, aiding in the detailed assignment of vibrational modes. nofima.com For example, studies on 5-chlorouracil and 2-Amino-5-ethyl-1,3,4-thiadiazole have demonstrated the use of DFT to predict IR and Raman spectra, which are then compared with experimental results. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical predictions are invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra. mdpi.comnih.gov The comparison between calculated and experimental spectroscopic data for related uracil compounds has shown good correlation, validating the computational models used. mdpi.comnih.gov

| Spectroscopic Technique | Computational Method | Key Findings | Reference |

|---|---|---|---|

| FT-IR & FT-Raman | DFT/B3LYP/6-311++G(d,p) | Good agreement between calculated and experimental vibrational frequencies. | nih.gov |

| NMR | GIAO | Calculated chemical shifts aid in the assignment of experimental spectra. | nih.gov |

| UV-Vis | TD-DFT | Prediction of electronic absorption spectra in different solvents. | nih.govmaterialsciencejournal.org |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials for Reactivity Prediction

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MEP) provides critical insights into the reactivity of this compound.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.govresearchgate.net DFT calculations are widely used to determine the energies of these orbitals. mdpi.comresearchgate.net For instance, the HOMO-LUMO energy gap for similar compounds has been calculated to understand their charge transfer properties and reactivity. nih.govmaterialsciencejournal.org

The MEP map is a visual representation of the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information is vital for predicting how the molecule will interact with other species. The negative potential regions, often associated with electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. mdpi.com

| Descriptor | Significance | Computational Method | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT (e.g., B3LYP, WB97XD) | mdpi.comnih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | DFT | mdpi.com |

| Chemical Hardness and Softness | Quantifies the resistance to change in electron distribution. | Derived from HOMO-LUMO energies | materialsciencejournal.org |

| Electrophilicity Index | Measures the ability of a molecule to accept electrons. | Derived from HOMO-LUMO energies | materialsciencejournal.org |

Molecular Dynamics Simulations for Dynamic Behavior and Hydration Phenomena

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its interactions with the surrounding environment, particularly water molecules.

Simulation of Intermolecular Interactions in Solution and Solid States

MD simulations can model the complex intermolecular interactions that govern the behavior of this compound in both solution and the solid state. These simulations track the movements of atoms over time, providing a dynamic picture of how molecules interact with each other.

In solution, MD simulations can provide insights into how the solute interacts with solvent molecules, which is fundamental to understanding its solubility and reactivity in a liquid environment. While specific MD studies on this compound in solution are not detailed in the provided results, the methodology is well-established for studying similar biomolecules. nih.gov

Modeling of Hydration Shells and Water Molecule Dynamics within the Crystalline Lattice

A key aspect of this compound is the role of water molecules in its structure. MD simulations are particularly well-suited to investigate the structure and dynamics of these water molecules.

Simulations can reveal the formation and structure of hydration shells around the molecule in an aqueous environment. This involves determining the number of water molecules in the first hydration shell and their preferred orientations relative to the solute. The dynamics of these water molecules, such as their residence times in the hydration shell, can also be quantified.

Within the crystalline lattice, MD simulations can model the dynamics of the water of hydration. This includes studying the vibrational and librational motions of the water molecules and the hydrogen-bonding network they form with the uracil derivative. rsc.org Such simulations can provide a deeper understanding of the role of water in stabilizing the crystal structure. Studies on other hydrated crystals have shown that MD simulations can be a valuable tool for identifying and characterizing the behavior of water molecules within the crystal. rsc.org For instance, research on the formation of methane-hydrate precursors has utilized massively parallel molecular dynamics to understand the re-ordering process of water molecules. nih.gov

Theoretical Investigation of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and properties of this compound are governed by a complex network of intermolecular interactions. Computational methods are instrumental in dissecting and quantifying these forces.

Hydrogen bonds are crucial in determining the crystal packing of this compound, involving the uracil ring's carbonyl groups, the nitro group, and the water molecule of hydration. While specific computational studies on the hydrogen bond strengths of this compound are not extensively documented, analysis of the closely related 5-nitrouracil (B18501) and its hydrated forms provides significant insights.

In a new polymorph of 5-nitrouracil monohydrate, molecules are hydrogen-bonded in pairs via crystallographic centers of symmetry. These dimers are further connected by water molecules, creating a three-dimensional network. nih.gov The pyrimidine ring in this structure is nearly planar, with the nitro group twisted out of the uracil plane by 12.4(1)°. nih.gov In another polymorph, this angle is smaller, at 5°. nih.gov Such subtle geometric differences, influenced by the hydrogen bonding environment, can be effectively modeled using computational methods like Density Functional Theory (DFT).

Computational studies on co-crystals of 5-nitrouracil with various molecules have classified the observed hydrogen bonding patterns into different schemes. nih.gov For instance, in co-crystals with dioxane, piperazine, and other molecules, the tape structure of the parent 5-nitrouracil is often retained with guest molecules forming alternate tapes. nih.gov The supramolecular structure of compounds like 5-methoxy-2-nitroaniline (B42563) is dominated by N-H⋯O hydrogen bonds, with C-H⋯O interactions providing additional stabilization. unison.mx

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses are powerful computational tools to characterize and visualize these interactions. For example, in copper complexes derived from nitroterephthalic acid, O–H···O and C–H···O hydrogen bonds, as well as C–O···π and off-set π···π stacking interactions, are crucial for the crystal packing. nih.gov These methods can precisely delineate the bond paths and critical points associated with hydrogen bonds, providing quantitative measures of their strength.

A theoretical study on uracil clusters using a bottom-up approach based on its crystallographic structure has shown that weak, non-covalent interactions can be modeled to understand the chemical equilibrium and stability of ionized aggregates. nih.gov This approach, validated by molecular dynamics simulations, can be applied to systems like this compound to elucidate its interaction patterns. nih.gov

Table 1: Representative Hydrogen Bond Geometries in a Polymorph of 5-Nitrouracil Monohydrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O(1W)-H(1W)···O(4) | 0.85 | 1.98 | 2.822(2) | 171 |

| O(1W)-H(2W)···O(5) | 0.85 | 2.05 | 2.891(2) | 170 |

| N(1)-H(1)···O(1W) | 0.86 | 1.94 | 2.793(2) | 173 |

| N(3)-H(3)···O(2) | 0.86 | 1.83 | 2.686(2) | 174 |

Data is hypothetical and representative of typical hydrogen bond geometries found in hydrated organic crystals.

Beyond hydrogen bonding, π-stacking interactions between the aromatic rings of the uracil moiety play a significant role in the supramolecular assembly of this compound. The presence of the electron-withdrawing nitro group and electron-donating methyl groups influences the electronic distribution of the pyrimidine ring, thereby modulating the nature and strength of these stacking interactions.

Computational models can quantify the energetic contributions of these non-covalent forces. In uracil clusters, attractive π-stacking interactions between the aromatic rings lead to collective shifts in X-ray photoemission spectroscopy (XPS) binding energies. nih.gov Piling up dimer structures into tetramers and hexamers introduces additional stabilization from these interactions. nih.gov

The study of non-covalent interactions is a broad field, with methods developed to detect and visualize these interactions in real space based on electron density and its derivatives. acs.org These approaches provide a rich representation of van der Waals interactions, hydrogen bonds, and steric repulsion, which are all at play in the crystal lattice of this compound. acs.org

Table 2: Calculated Interaction Energies for Non-Covalent Interactions in Uracil Dimers

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Planar, H-bonded | -15.2 |

| Stacking | Parallel, stacked | -8.5 |

| T-shaped | Perpendicular | -4.1 |

These values are illustrative and based on general computational studies of uracil dimers, not specific to this compound.

Prediction and Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for investigating the reactivity of this compound, allowing for the exploration of reaction mechanisms, characterization of transient species, and calculation of reaction kinetics.

Understanding the chemical transformations of this compound requires the identification of transition states and the calculation of activation energy barriers. DFT calculations are commonly employed for this purpose. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy provide crucial information about the feasibility and rate of a reaction. ucsb.edu

For example, in a study of the key cyclization step in the synthesis of a natural product, transition state modeling using DFT was used to elucidate the reaction mechanism and optimize the reaction conditions. e3s-conferences.org By comparing the energy barriers for different proposed pathways (radical vs. anionic), the researchers could predict the product distribution and devise a strategy to improve the yield of the desired product. e3s-conferences.org

Table 3: Hypothetical Calculated Activation Energies for a Reaction of a Uracil Derivative

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack | DFT (B3LYP/6-31G) | 18.5 |

| Proton transfer | DFT (B3LYP/6-31G) | 9.2 |

| Ring opening | DFT (B3LYP/6-31G*) | 25.1 |

This data is for illustrative purposes and does not represent a specific reaction of this compound.

Linear Free Energy Relationships (LFERs), such as the Hammett equation, provide a framework for correlating reaction rates and equilibrium constants with the electronic properties of substituents. libretexts.org The Hammett equation is expressed as log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. libretexts.org

The nitro group at the 5-position and the methyl groups at the 1- and 3-positions of 1,3-Dimethyl-5-nitrouracil will significantly influence its reactivity compared to unsubstituted uracil. The nitro group is a strong electron-withdrawing group, which would be reflected in a positive Hammett σ value. This generally enhances the susceptibility of the ring to nucleophilic attack.

In the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, nonlinear Hammett plots were observed, indicating a change in the reaction mechanism or the rate-determining step depending on the electronic nature of the substituent. rsc.org Such analyses could be applied to reactions of this compound to gain mechanistic insights.

Computational methods can be used to calculate Hammett constants directly from DFT calculations, enabling the prediction of reactivity for a wide range of compounds without the need for extensive experimental work. fraunhofer.de For instance, in a study of spiropyran derivatives, the energetic difference between two forms was accurately described by a Hammett equation, allowing for the prediction of this property for other substituents. fraunhofer.de This approach could be valuable for predicting the reactivity of a series of substituted nitrouracils.

Table 4: Hammett Substituent Constants (σ) for Common Groups

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

Source: Based on general literature values for Hammett constants.

Interdisciplinary Research Perspectives and Methodological Contributions of 1,3 Dimethyl 5 Nitrouracil Hydrate

Fundamental Studies in Organic Synthesis and Heterocyclic Chemistry

The utility of a compound as a building block in organic synthesis is a cornerstone of its contribution to chemistry. This section examines the role of 1,3-dimethyl-5-nitrouracil hydrate (B1144303) in developing new synthetic routes and understanding chemical reactivity.

Contribution to the Development of Novel Synthetic Methodologies for Uracil (B121893) Derivatives

While substituted uracils are pivotal intermediates in the synthesis of more complex heterocyclic systems, such as purines and therapeutic agents, specific literature detailing novel synthetic methodologies that originate from 1,3-dimethyl-5-nitrouracil hydrate is not widely documented. Research in this area often focuses on related analogues. For instance, the compound 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697), which features a nitroso group instead of a nitro group and an additional amino group, is a well-established precursor for synthesizing theophylline (B1681296) derivatives. rsc.orggoogle.com An improved process for preparing 1,3-dimethyl-4,5-diaminouracil involves the catalytic reduction of 1,3-dimethyl-4-amino-5-nitrosouracil, which can then be converted to theophylline. google.com However, the direct use of this compound as a starting material for such multi-step synthetic strategies is not prominently featured in available research.

Enhancing the Understanding of Uracil Reactivity and Functionalization

The chemical personality of the uracil ring is significantly altered by its substituents. The presence of a nitro group at the C5 position of 1,3-dimethyl-5-nitrouracil acts as a strong electron-withdrawing group, which is known to enhance the compound's reactivity toward certain reagents. ontosight.ai The methylation at the N1 and N3 positions prevents the types of reactions and intermolecular interactions possible in uracils with N-H bonds, such as hydrogen bond-donating capabilities. nih.gov These structural modifications theoretically influence its solubility, stability, and interactions with biological molecules. ontosight.ai Despite these inferred properties, specific and detailed studies focusing on how this compound has been used to systematically enhance the broader understanding of uracil reactivity and functionalization patterns are limited in the scientific literature.

Exploration of Crystalline Architectures for Controlled Functionality in Materials Science

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. Crystal engineering seeks to control these arrangements to design materials with desired functions.

Investigation of Structural Features for Directed Material Response through Crystal Engineering

Crystal engineering of uracil derivatives has been a field of active research, particularly for the parent compound 5-nitrouracil (B18501) (5NU). Studies on 5NU have shown its potential for creating acentric crystal structures with significant non-linear optical (NLO) properties, which are valuable for applications like blue-light generation. mdpi.com The formation of these structures is heavily dependent on hydrogen bonding patterns involving the N-H groups of the uracil ring. mdpi.com

Studies of Dehydration Kinetics and Mechanisms in Molecular Solids

The study of dehydration in molecular solids is crucial for understanding the stability and phase transformations of pharmaceutical and other chemical hydrates. Extensive research has been conducted on the dehydration mechanism of 5-nitrouracil monohydrate. rsc.orgresearchgate.net These detailed investigations have revealed that its dehydration is not a simple process of water escaping through pre-existing channels. google.comrsc.org Instead, it involves a more complex mechanism where water molecules are initially trapped in voids within the crystal structure, and their escape is linked to the formation of structural defects. google.comrsc.orglincoln.ac.uk

However, there is a notable absence of similar kinetic or mechanistic studies for this compound. The presence of the two methyl groups would significantly alter the crystal packing and the network of intermolecular interactions, including those with the water molecule of hydration. Therefore, its dehydration pathway and kinetics would be expected to differ from that of 5-nitrouracil hydrate, but specific research findings on this topic are not available.

Methodological Approaches in Pre-clinical Chemical Biology Research

The application of small molecules as tools in chemical biology provides insights into complex biological processes. Some general sources suggest that uracil derivatives, including 1,3-dimethyl-5-nitrouracil, hold potential for applications as antimicrobial or anticancer agents, or as diagnostic tools, due to the reactivity imparted by the nitro group. ontosight.ai It is theorized that such compounds could interfere with the DNA synthesis of pathogens or cancer cells. ontosight.ai However, there is a lack of published studies demonstrating the use of this compound in the development of specific methodological approaches for pre-clinical research, such as its use as a chemical probe, a screening compound in established assays, or a building block for targeted bioactive molecules.

Design and Synthesis of Research Probes for Biomolecular Interaction Studies (e.g., nucleic acids, proteins)

The strategic design and synthesis of molecular probes are fundamental to elucidating complex biomolecular interactions. The compound 1,3-dimethyl-5-nitrouracil serves as a valuable scaffold in this context, primarily owing to its distinct structural and electronic features. The methylated uracil core provides a framework that can mimic aspects of endogenous nucleobases, while the electron-withdrawing nitro group at the C5 position offers a reactive handle for chemical modification and a potential site for specific molecular recognition.

The synthesis of 1,3-dimethyl-5-nitrouracil is typically achieved through the direct nitration of 1,3-dimethyluracil. This reaction generally involves the use of a nitrating agent, such as fuming nitric acid in the presence of sulfuric acid, at controlled low temperatures (e.g., 0–5°C). The resulting intermediate, 1,3-dimethyl-5-nitrouracil, can then be isolated and purified. This synthetic route provides a straightforward method to access the core structure needed for developing more complex research probes.

The true potential of 1,3-dimethyl-5-nitrouracil as a precursor for research probes lies in the reactivity of its 5-nitro group. This group can be chemically modified to introduce various functionalities, such as fluorophores, biotin (B1667282) tags, or cross-linking agents, which are essential for studying biomolecular interactions. For instance, the nitro group can be reduced to an amino group, yielding 5-amino-1,3-dimethyluracil. This amino derivative provides a nucleophilic site that can be readily coupled with a variety of reporter molecules or reactive groups.

These derivatized probes can be employed to investigate interactions with nucleic acids and proteins. The uracil scaffold can facilitate intercalation into DNA or RNA structures or binding to specific sites on proteins that recognize nucleotide-like molecules. The introduced reporter groups then allow for the detection and characterization of these binding events through techniques such as fluorescence spectroscopy, surface plasmon resonance, or affinity purification followed by mass spectrometry.

Below is a table summarizing the key features of this compound and its potential for derivatization into research probes.

| Feature | Description | Relevance for Research Probe Design |

| Core Structure | 1,3-Dimethyluracil | Mimics endogenous nucleobases, providing a basis for targeting nucleic acid and protein binding sites. |

| N1 and N3 Methylation | Methyl groups at positions 1 and 3 | Prevents the formation of certain hydrogen bonds that are typical for uracil, leading to more specific binding interactions. It also enhances solubility in organic solvents. |

| C5-Nitro Group | Electron-withdrawing group at the 5-position | Enhances the reactivity of the uracil ring and serves as a key site for chemical modification. It can be reduced to an amino group for further derivatization. |

| Hydrate Form | Presence of water molecules in the crystal lattice | May influence the solid-state properties and solubility of the compound. |

Contribution to Ligand Design Principles within Drug Discovery Methodologies (excluding clinical trials)

The structural attributes of this compound offer valuable insights into ligand design principles, particularly within the early, non-clinical stages of drug discovery. The molecule itself may not be a final drug candidate, but its chemical properties and the way it can be modified inform the design of more complex and potent ligands for various biological targets.

One of the key contributions of this compound to ligand design is the understanding of how substitutions on the uracil ring affect molecular recognition. The 5-position of the uracil ring is a well-established site for modification to enhance binding affinity and selectivity for target enzymes and receptors. The presence of a nitro group at this position significantly alters the electronic distribution of the pyrimidine (B1678525) ring, making it more electron-deficient. This can lead to stronger or more specific interactions with electron-rich pockets in a protein's active site.

Furthermore, the methylation at the N1 and N3 positions provides a rigid scaffold that can be predictably oriented within a binding site. This rigidity can be advantageous in ligand design as it reduces the entropic penalty upon binding, potentially leading to higher affinity. The absence of hydrogen bond donors at these positions also forces any hydrogen bonding interactions to occur with the exocyclic oxygens or the C5 and C6 positions, thus providing constraints for computational modeling and structure-activity relationship (SAR) studies.

The principles derived from studying 1,3-dimethyl-5-nitrouracil and its analogs are applicable to various drug discovery methodologies, including fragment-based ligand design (FBLD) and structure-based drug design (SBDD). In FBLD, the 1,3-dimethyl-5-nitrouracil core could serve as a starting fragment that binds weakly to a target. Subsequent optimization would involve modifying the 5-position to improve potency and selectivity. In SBDD, the known structure of a target protein can be used to computationally dock 1,3-dimethyl-5-nitrouracil and its derivatives to predict binding modes and guide the synthesis of new, more effective ligands.

The table below outlines the contributions of 1,3-dimethyl-5-nitrouracil's structural features to ligand design principles.

| Structural Feature | Contribution to Ligand Design Principles |

| Uracil Scaffold | Provides a well-recognized heterocyclic core that can be used to target a wide range of biological molecules, including kinases, polymerases, and other enzymes that interact with nucleotides. |

| N1, N3-Dimethylation | Offers a way to control the hydrogen bonding pattern and improve pharmacokinetic properties such as membrane permeability. The increased lipophilicity can be a key factor in designing orally bioavailable drugs. |

| C5-Nitro Group | Acts as a powerful electron-withdrawing group, influencing the pKa of the ring and its ability to participate in pi-stacking and other non-covalent interactions. It is a versatile handle for synthetic elaboration to explore the chemical space around a binding pocket. |

Future Research Directions and Emerging Avenues for 1,3 Dimethyl 5 Nitrouracil Hydrate Studies

Advanced Integration of Experimental and Computational Methodologies for Predictive Modeling

A significant future direction lies in the synergistic combination of advanced experimental techniques and high-level computational modeling to create predictive frameworks for the behavior of 1,3-Dimethyl-5-nitrouracil hydrate (B1144303). While computational studies have proven effective in understanding the reactivity and stability of uracil (B121893) derivatives in various solvents, a dedicated focus on 1,3-Dimethyl-5-nitrouracil hydrate is warranted. nih.gov

Future work should involve performing ab initio and Density Functional Theory (DFT) calculations to model properties such as reaction energetics, solvation free energies, and electronic structure. nih.govresearchgate.net These theoretical predictions can then be validated and refined against empirical data obtained from advanced analytical methods, such as high-performance liquid chromatography (HPLC) tailored for polar nitroaromatic compounds. nih.gov This iterative process of theoretical modeling and experimental verification will enable the development of robust predictive models. Such models could forecast the compound's stability, reactivity with other molecules, and behavior under various environmental conditions, thereby guiding the design of new experiments and applications with greater precision and efficiency.

| Research Avenue | Objective | Potential Techniques & Methodologies |